2-Chloro-7-methylquinoline-3-carbaldehyde

CAS No.: 68236-21-5

Cat. No.: VC3693060

Molecular Formula: C11H8ClNO

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68236-21-5 |

|---|---|

| Molecular Formula | C11H8ClNO |

| Molecular Weight | 205.64 g/mol |

| IUPAC Name | 2-chloro-7-methylquinoline-3-carbaldehyde |

| Standard InChI | InChI=1S/C11H8ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-6H,1H3 |

| Standard InChI Key | YBNADSVXXWMWKH-UHFFFAOYSA-N |

| SMILES | CC1=CC2=NC(=C(C=C2C=C1)C=O)Cl |

| Canonical SMILES | CC1=CC2=NC(=C(C=C2C=C1)C=O)Cl |

Introduction

Chemical Identity and Structure

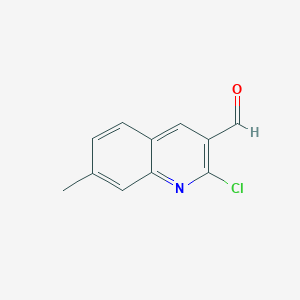

2-Chloro-7-methylquinoline-3-carbaldehyde (CAS: 68236-21-5) is a quinoline derivative with molecular formula C₁₁H₈ClNO and molecular weight 205.64 g/mol . The compound consists of a quinoline fused-ring system with three key substituents: a chlorine atom at position 2, a methyl group at position 7, and a carbaldehyde (formyl) group at position 3 .

Structural Identifiers

The compound can be identified through various structural descriptors as summarized in Table 1.

| Identifier Type | Value |

|---|---|

| Chemical Name | 2-Chloro-7-methylquinoline-3-carbaldehyde |

| CAS Number | 68236-21-5 |

| Molecular Formula | C₁₁H₈ClNO |

| Molecular Weight | 205.64 g/mol |

| InChI | InChI=1S/C11H8ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-6H,1H3 |

| InChIKey | YBNADSVXXWMWKH-UHFFFAOYSA-N |

| SMILES | CC1=CC2=NC(=C(C=C2C=C1)C=O)Cl |

Table 1: Structural identifiers of 2-Chloro-7-methylquinoline-3-carbaldehyde

Structure and Conformational Features

The quinoline fused-ring system of 2-Chloro-7-methylquinoline-3-carbaldehyde is essentially planar with a root-mean-square deviation of 0.007 Å. A notable structural feature is that the formyl group exhibits a slight bend out of the plane, with C—C—C—O torsion angles of −9.6(5)° and 170.4(3)° . This minor deviation from planarity has implications for the compound's reactivity and conformational stability.

Physical and Chemical Properties

2-Chloro-7-methylquinoline-3-carbaldehyde possesses distinct physicochemical properties that influence its behavior in chemical reactions and potential applications.

Physical Properties

The compound appears as a pale yellow powder with well-defined physical characteristics as outlined in Table 2 .

| Property | Value |

|---|---|

| Physical State | Pale yellow powder |

| Melting Point | 241-244 °C |

| Boiling Point | 350.8 °C at 760 mmHg |

| Density | 1.312 g/cm³ |

| Flash Point | 166 °C |

| Refractive Index | 1.672 |

Table 2: Physical properties of 2-Chloro-7-methylquinoline-3-carbaldehyde

Crystallographic Data

Detailed crystallographic analysis has been performed on 2-Chloro-7-methylquinoline-3-carbaldehyde, providing insights into its molecular arrangement in the solid state.

Crystal Structure Parameters

The compound crystallizes in the monoclinic space group P2₁/n with the following unit cell parameters :

| Parameter | Value |

|---|---|

| Space Group | P2₁/n (Monoclinic) |

| a | 15.458(3) Å |

| b | 3.9382(8) Å |

| c | 16.923(3) Å |

| β | 112.854(3)° |

| Volume | 949.3(3) ų |

| Z | 4 |

| Density (calculated) | 1.439 Mg m⁻³ |

| Absorption coefficient | 0.36 mm⁻¹ |

| Temperature | 290 K |

Table 4: Crystallographic data for 2-Chloro-7-methylquinoline-3-carbaldehyde

The crystal structure confirms the planar nature of the quinoline system with minimal deviations, while the formyl group shows slight torsion from this plane .

Conformational Analysis and Theoretical Studies

Theoretical studies have revealed significant insights into the conformational behavior of 2-Chloro-7-methylquinoline-3-carbaldehyde.

Conformers and Energy States

Research using Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set has identified two stable conformations (ClMQC-1 and ClMQC-2) for the compound . These conformers differ primarily in the orientation of the formyl group. The energy difference (E+ZPV) between the two conformers has been calculated as approximately 13.4 kJ mol⁻¹, with ClMQC-1 being the more stable configuration .

Natural Bond Orbital Analysis

Natural Bond Orbital (NBO) analysis has been conducted to understand the orbital interactions and stabilization energies in both conformers. The total stabilization energy difference between the two conformers was found to be 22.2 kJ mol⁻¹ . Key findings include:

-

π-π* orbital interactions in the quinoline rings of both conformers

-

Dominant orbital interactions involving lone pairs of nitrogen and oxygen atoms

-

Different stabilization energies between the conformers affecting their relative stability

The molecular electrostatic potential (MEP) surfaces of both conformers have been calculated using DFT/B3LYP/6-311++G(d,p) method, providing insights into charge distribution and potential interaction sites .

Synthesis and Preparation

Synthetic Routes

The primary method for synthesizing 2-Chloro-7-methylquinoline-3-carbaldehyde is the Meth-Cohn method, which has been widely documented in the literature . This approach typically involves:

-

Starting with appropriate quinoline precursors

-

Introducing chlorine at the 2-position

-

Incorporating the formyl group at the 3-position

-

Ensuring the methyl group is present at the 7-position

Preparation and Yield

The synthesis typically yields 2-Chloro-7-methylquinoline-3-carbaldehyde as a pale yellow powder with reported yields of approximately 86% . The product can be characterized through various spectroscopic methods including IR, NMR, and mass spectrometry.

| Spectral Data | Values |

|---|---|

| IR (KBr) cm⁻¹ | 3045, 2921(Aromatic C-H), 2868(aldehyde C-H), 1689(C=O), 1579(C=N), 811(C-Cl) |

| Yield | ~86% |

| Appearance | Pale yellow powder |

Table 5: Synthetic data for 2-Chloro-7-methylquinoline-3-carbaldehyde

Chemical Transformations and Derivatives

One notable chemical transformation of 2-Chloro-7-methylquinoline-3-carbaldehyde involves its conversion to 2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline. This reaction involves protecting the aldehyde group through acetalation with ethylene glycol .

The procedure typically includes:

-

Reaction with ethylene glycol in benzene

-

Use of toluene-p-sulfonic acid catalyst

-

Reflux conditions with Dean-Stark water separation

-

Purification through recrystallization from petroleum ether

This transformation produces 2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline with yields of approximately 85% .

Biological Evaluation and Applications

Free Radical Scavenging Properties

Studies have investigated 2-Chloro-7-methylquinoline-3-carbaldehyde and related quinoline derivatives for their antioxidant activities . The comparative analysis of 2-chloroquinoline-3-carbaldehydes and their 2-chloro-3-(1,3-dioxolan-2-yl)quinoline derivatives has shown promising results in free radical scavenging assays.

Research Applications

The compound serves as a valuable intermediate in the synthesis of more complex quinoline-based structures . Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and its analogs have expanded their applications in:

-

Development of fused heterocyclic systems

-

Creation of binary quinoline-cord heterocyclic compounds

-

Exploration of potential pharmaceutical candidates

-

Design of novel organic materials with specialized properties

| Safety Aspect | Information |

|---|---|

| Hazard Codes | Xi, Xn |

| Risk Statements | 22-36 |

| Safety Statements | 26 |

| Hazard Class | IRRITANT |

| HS Code | 2933491090 |

Table 6: Safety information for 2-Chloro-7-methylquinoline-3-carbaldehyde

These classifications indicate that the compound may be harmful if swallowed and can cause eye irritation. Appropriate personal protective equipment should be used when handling this material, and eye protection is specifically recommended.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume